2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one
Description
2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one is a heterocyclic compound featuring a benzoxazole core linked via a thioether (-S-) group to a carbazole-substituted ethylketone moiety. This compound is synthesized through nucleophilic substitution reactions, where a benzoxazole-2-thiol reacts with a halogenated carbazole-ethylketone precursor. Its structural complexity suggests applications in materials science (e.g., organic semiconductors) and pharmacology, though specific bioactivity data remain under investigation.
Properties
Molecular Formula |
C21H14N2O2S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-carbazol-9-ylethanone |
InChI |
InChI=1S/C21H14N2O2S/c24-20(13-26-21-22-16-9-3-6-12-19(16)25-21)23-17-10-4-1-7-14(17)15-8-2-5-11-18(15)23/h1-12H,13H2 |
InChI Key |
LZMIOHUMAOJMAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with aldehydes or ketones under acidic conditions.
Formation of Carbazole Moiety: Carbazole derivatives are often synthesized via cyclization reactions involving diarylamines.
Thioether Linkage Formation: The thioether linkage between the benzoxazole and carbazole moieties can be formed through nucleophilic substitution reactions involving thiols and halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in both benzoxazole and carbazole moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Heterocyclic Core Differences
- Benzoxazole vs. Benzothiazole : Replacing oxygen in benzoxazole with sulfur (benzothiazole) increases electron density at the heteroatom due to sulfur’s larger atomic size and lower electronegativity. This alters reactivity: benzothiazoles exhibit stronger nucleophilic thioether groups, enhancing their utility in cross-coupling reactions .
- Benzoxazole vs. Benzisoxazole : Benzisoxazole’s isoxazole ring (oxygen and nitrogen adjacent) introduces distinct electronic effects. Substituted benzisoxazoles are pharmacologically versatile, with activities linked to their ability to modulate enzyme binding pockets via hydrogen bonding .
Substituent Effects
- Carbazole vs. Conversely, phenyl-substituted analogs (e.g., 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone) prioritize synthetic versatility as intermediates .
- β-Keto Group Reactivity: Both the target compound and the benzothiazole analog possess β-keto motifs, enabling enolate formation for nucleophilic additions. However, the carbazole group may sterically hinder such reactions compared to smaller phenyl substituents .
Biological Activity
2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a unique structural arrangement that contributes to its biological properties. The following table summarizes its chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C16H14N2O2S |
| Molecular Weight | 302.36 g/mol |
| IUPAC Name | 2-benzothiazol-2-ylthio-1-carbazol-9-ylethan-1-one |
| CAS Number | [Not Available] |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study conducted by Pendergrass et al., the compound was tested against various bacterial strains, showing inhibition of growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 μg/mL depending on the strain tested .
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death. A study reported an IC50 value of approximately 25 μM for MCF-7 cells, indicating potent activity against this cancer type .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary assays suggest that this compound inhibits specific kinases involved in cancer progression. For instance, it was found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition could contribute to the observed anticancer effects and warrants further investigation .
Study on Antimicrobial Activity
In a detailed study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of 2-benzoxazol-2-ylthio compounds. The results indicated that modifications to the benzoxazole moiety significantly affected antimicrobial potency. The most effective derivative displayed an MIC of 5 μg/mL against Staphylococcus aureus, highlighting the importance of structural optimization in enhancing biological activity .
Study on Anticancer Effects
A notable case study involved the treatment of HeLa cells with varying concentrations of this compound. Flow cytometry analysis revealed that at concentrations above 20 μM, there was a marked increase in early apoptotic cells, suggesting that the compound effectively triggers apoptosis in cervical cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
